(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of aromatic amides It features a nitrophenyl group and a piperazine ring, both of which are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: (4-Methyl-3-aminophenyl)(4-methylpiperazin-1-yl)methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-Methyl-3-nitrobenzoic acid and 4-methylpiperazine.
Scientific Research Applications
(4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- (4-Methyl-3-nitrophenyl)(piperazin-1-yl)methanone
- (4-Methyl-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone derivatives with different substituents on the aromatic ring or piperazine ring.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and a methyl-substituted piperazine ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-3-4-11(9-12(10)16(18)19)13(17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQYWORUNRWKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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